REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]#[N:10])[CH:5]=[CH:6][CH:7]=1.Br[CH2:12][C:13](OC)([O:16]C)[CH2:14]Br.[H-].[Na+]>CS(C)=O.O>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2([C:9]#[N:10])[CH2:14][C:13](=[O:16])[CH2:12]2)[CH:5]=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
7.55 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)CC#N
|
Name
|
|
Quantity
|
10.09 g
|
Type
|
reactant
|
Smiles
|
BrCC(CBr)(OC)OC
|
Name
|
|
Quantity
|
3.23 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled in a water bath
|
Type
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TEMPERATURE
|
Details
|
heated at 60° C. in an oil bath for 6 hours
|
Duration
|
6 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
WASH
|
Details
|
The residual red oil was eluted through a short pad of silica, eluent 10% EtOAc/Hexane
|
Type
|
DISSOLUTION
|
Details
|
The resulting ketal was dissolved in acetone (100 ml)
|
Type
|
TEMPERATURE
|
Details
|
1N aqueous HCl (10 ml) and heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 hours under a nitrogen atmosphere
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed (SiO2, eluent 10% EtOAc in hexane)
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil which
|
Type
|
CUSTOM
|
Details
|
on drying under vacuum
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=CC1)C1(CC(C1)=O)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |